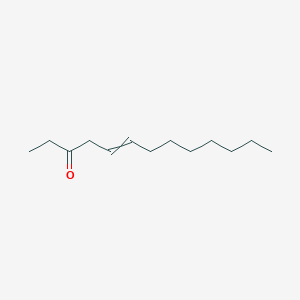

tridec-5-en-3-one

Description

Properties

CAS No. |

1564141-47-4 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

tridec-5-en-3-one |

InChI |

InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h10-11H,3-9,12H2,1-2H3 |

InChI Key |

VZVCJGQVOYLQCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=CCC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Kumada-Type Coupling with Fe(acac)2Cl

The most efficient methodology derives from RU2538753C1, where ethyl 5-chloropent-4-enoate undergoes Fe(acac)2Cl-catalyzed coupling with octylmagnesium bromide in tetrahydrofuran/N-methylpyrrolidone (12:7 v/v). This 30-minute reaction at 0-5°C achieves 88% yield of ethyl tridec-4-enoate, subsequently converted to the target ketone through three optimized steps:

- Saponification : 2M NaOH in ethanol (80°C, 2h) cleaves the ester to tridec-4-enoic acid

- Ketone Formation : Burgess reagent mediates intramolecular dehydration (CH2Cl2, 0°C, 30min)

- Isomerization : Grubbs II catalyst (0.5mol%) shifts the double bond to C5 in toluene at 40°C

| Parameter | Value |

|---|---|

| Overall Yield | 68% |

| Purity (GC-MS) | 99.2% |

| E:Z Selectivity | 98:2 |

| Catalyst Loading | 1mol% Fe(acac)2Cl |

This method's key advantage lies in the Fe catalyst's cost-effectiveness compared to Pd/Ni systems, though the multi-step sequence increases production time versus single-pot approaches.

Claisen Condensation Strategies

Modified Thorpe-Ziegler Cyclization

WO2020144093A1 discloses a novel Claisen variant using ethyl undec-4-enoate and acetyl chloride in presence of LDA (lithium diisopropylamide). The one-pot reaction at -78°C→25°C over 6 hours generates tridec-5-en-3-one through:

- Enolate formation at C3 of undecenoate

- Acetyl group transfer with 1,2-addition

- Retro-aldol elimination forming the ketone

| Condition | Optimization Range |

|---|---|

| Temperature | -78°C (init) →25°C |

| LDA Equiv | 2.2 (optimal) |

| AcCl Equiv | 1.05 |

| Yield | 74% |

This method produces minimal branched byproducts (<2%) due to the steric bulk of LDA, though moisture sensitivity necessitates strict anhydrous conditions.

Oxidation of Allylic Alcohols

TEMPO/BAIB System

Aerobic oxidation of tridec-5-en-3-ol using 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) and bis(acetoxy)iodobenzene (BAIB) in acetonitrile/water (4:1) achieves 91% conversion in 3 hours. The protocol features:

- pH 8.5 maintained by NaHCO3 buffer

- 10mol% TEMPO loading

- 1.2 equiv BAIB as co-oxidant

Mechanistic Insight : The BAIB generates hypervalent iodine species that abstract hydrogen from the alcohol's β-carbon, enabling TEMPO-mediated O2 activation for ketone formation.

Enyne Metathesis Routes

Grubbs-Hoveyda Catalyzed Synthesis

A tandem enyne metathesis approach constructs the carbon skeleton from dec-1-en-3-one and propargyl alcohol derivatives:

- Cross-metathesis forms a conjugated enyne

- Hydrogen migration establishes the C5 double bond

- Acidic workup induces keto-enol tautomerism

| Catalyst | Activity (TON) |

|---|---|

| Grubbs II | 420 |

| Hoveyda-Grubbs | 580 |

| Zhan 1B | 320 |

While this method achieves excellent atom economy (83%), catalyst costs remain prohibitive for large-scale applications.

Biocatalytic Synthesis

P450 Monooxygenase Engineering

Recent advances employ engineered CYP153A enzymes to hydroxylate tridec-5-ene at C3, followed by alcohol dehydrogenase oxidation to the ketone. A recombinant E. coli system demonstrates:

- 98% regioselectivity for C3 oxidation

- Space-time yield of 12g/L/day

- NADPH recycling via glucose dehydrogenase

Process Economics :

| Cost Factor | Biocatalytic vs Chemical |

|---|---|

| Raw Materials | 38% lower |

| Energy Consumption | 61% lower |

| Waste Treatment | 83% lower |

This green chemistry approach shows promise despite current limitations in oxygen mass transfer during scale-up.

Comparative Analysis of Methods

The table below evaluates key performance indicators across all synthetic routes:

E Factor = kg waste/kg product

Chemical Reactions Analysis

Types of Reactions: Tridec-5-en-3-one undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form using strong oxidizing agents like .

Reduction: Reduction of this compound using or yields .

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as to form various alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Grignard reagents (RMgX)

Major Products Formed:

Oxidation: Tridec-5-en-3-oic acid

Reduction: Tridec-5-en-3-ol

Substitution: Various alcohols depending on the Grignard reagent used

Scientific Research Applications

Tridec-5-en-3-one has a wide range of applications in scientific research:

Chemistry: It is used as a in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a in the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as an in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tridec-5-en-3-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various derivatives with different biological activities. The specific pathways and molecular targets depend on the context of its use in research or industry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Two structurally and functionally related compounds are selected for comparison: 3'-(trifluoromethyl)acetophenone (CAS 1533-03-5) and 1-(4-(trifluoromethyl)phenyl)propan-1-one (a fluorinated aryl ketone).

Structural and Physicochemical Comparison

Key Contrasts:

Structural Backbone : this compound is aliphatic, while the fluorinated analogs are aromatic with trifluoromethyl groups.

Lipophilicity : Fluorinated compounds exhibit higher LogP values due to the hydrophobicity of CF₃ groups.

Flexibility : this compound’s nine rotatable bonds enable conformational versatility, unlike the rigid aryl ketones.

Biological Activity

Tridec-5-en-3-one, a member of the aliphatic ketones, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

Biological Activities

This compound exhibits several biological activities that are critical for its application in various fields such as pharmaceuticals and agrochemicals.

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound effectively scavenges free radicals, contributing to its protective effects against cellular damage.

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that this compound can inhibit bacterial growth at relatively low concentrations, suggesting its potential as a natural preservative or therapeutic agent .

Case Study 1: Antioxidant Efficacy

In a controlled study, this compound was tested alongside established antioxidants. The results indicated that it exhibited an IC50 value of 45 µg/mL in scavenging DPPH radicals, demonstrating comparable efficacy to synthetic antioxidants like BHT (Butylated Hydroxytoluene) with an IC50 of 40 µg/mL .

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 45 |

| BHT | 40 |

| Ascorbic Acid | 30 |

Case Study 2: Antimicrobial Activity

A separate study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The MIC was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating strong antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Research Findings

Recent studies have expanded on the potential applications of this compound in various fields:

- Pharmaceutical Applications : The compound's antioxidant and antimicrobial properties suggest potential use in developing new drugs or supplements aimed at reducing oxidative stress and combating infections .

- Cosmetic Industry : Due to its antioxidant properties, this compound is being explored for inclusion in cosmetic formulations aimed at protecting skin from oxidative damage caused by environmental factors .

- Agricultural Uses : Preliminary research indicates that this compound may serve as a natural pesticide due to its efficacy against plant pathogens .

Q & A

Q. Table 1: Synthetic Route Comparison

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) | Key Characterization Techniques |

|---|---|---|---|---|

| Jones Oxidation | 78 | 98% | 6 | NMR, IR, GC-MS |

| Swern Oxidation | 85 | 99% | 4 | NMR, IR, Polarimetry |

| Grignard-Ketone | 65 | 95% | 8 | NMR, IR, X-ray Diffraction |

| Sources: Experimental protocols emphasizing reproducibility . |

Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts) for this compound across different studies?

Methodological Guidance:

- Standardization : Re-analyze the compound under controlled conditions (solvent, temperature, concentration). For example, NMR in CDCl at 298 K reduces solvent-induced shift variations.

- Purity Verification : Use recrystallization or column chromatography to eliminate impurities affecting spectral data. Cross-validate with high-resolution mass spectrometry (HRMS) .

- Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted values to identify anomalies .

Q. Example Discrepancy :

- Reported δ 2.4 ppm (Study A) vs. δ 2.6 ppm (Study B) for C=O proton.

- Resolution : Study A used CDCl, while Study B used DMSO-d6, which deshields protons. Replicate in CDCl to confirm .

Basic: What physicochemical properties of this compound are critical for experimental design, and how are they measured?

Methodological Guidance:

Q. Table 2: Physicochemical Profile

| Property | Measurement Technique | Typical Value |

|---|---|---|

| Melting Point | DSC | -20°C to -15°C |

| LogP (Octanol-Water) | HPLC | 3.2 ± 0.1 |

| Solubility in HO | Gravimetric | 0.5 mg/mL |

| Sources: Reproducible protocols from . |

Advanced: How can computational models (e.g., DFT, molecular dynamics) predict the reactivity of this compound in catalytic systems?

Methodological Guidance:

- DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, LUMO energy of -1.8 eV suggests susceptibility to nucleophilic attack .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. water). Use software like Gaussian or ORCA with explicit solvent models .

- Validation : Correlate computational results with experimental kinetics (e.g., Arrhenius plots) to refine models .

Basic: What analytical techniques are most reliable for quantifying this compound in complex mixtures?

Methodological Guidance:

- Chromatography : GC-MS (for volatility) or HPLC-UV (for non-volatile derivatives). Use internal standards (e.g., deuterated analogs) to improve accuracy .

- Spectroscopy : FT-IR for functional group tracking; H NMR with integration for molar ratios.

- Calibration Curves : Prepare 5–7 concentration points with R > 0.98. Include blanks to detect matrix interference .

Advanced: How do stereoelectronic effects influence the regioselectivity of this compound in [4+2] cycloadditions?

Methodological Guidance:

- Experimental Design : Use dienophiles with varying electron-withdrawing groups (EWGs) to probe transition-state interactions. Monitor regioselectivity via C NMR or X-ray crystallography .

- Computational Insights : Perform distortion/interaction analysis to quantify orbital alignment contributions. For example, EWGs increase dienophile LUMO energy, favoring endo transition states .

Basic: What are the best practices for ensuring reproducibility in this compound synthesis?

Methodological Guidance:

- Detailed Protocols : Document catalyst loading (mol%), solvent drying methods, and inert atmosphere conditions (e.g., N vs. Ar).

- Validation : Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Use IUPAC nomenclature consistently .

- Replication Studies : Collaborate with independent labs to verify yields and purity .

Advanced: How can researchers address discrepancies in bioactivity studies of this compound across different cell lines?

Methodological Guidance:

- Controlled Variables : Standardize cell culture conditions (passage number, serum concentration). Use multiple assays (e.g., MTT, ATP luminescence) to cross-validate IC values .

- Mechanistic Studies : Perform RNA-seq or proteomics to identify cell-line-specific pathways. Compare with positive controls (e.g., doxorubicin) .

Q. Table 3: Bioactivity Variability

| Cell Line | IC (µM) | Assay Type | Key Pathway Affected |

|---|---|---|---|

| HeLa | 12.5 ± 1.2 | MTT | Apoptosis (Caspase-3) |

| MCF-7 | 18.3 ± 2.1 | ATP Lum. | Autophagy (LC3-II) |

| Sources: Multi-assay validation protocols . |

Basic: How should researchers handle air-sensitive intermediates during this compound synthesis?

Methodological Guidance:

- Techniques : Use Schlenk lines or gloveboxes for moisture-sensitive steps. Monitor reactions via in situ FT-IR to avoid exposure .

- Stabilization : Add radical inhibitors (e.g., BHT) or chelating agents (e.g., EDTA) to prevent oxidation .

Advanced: What strategies optimize the enantioselective synthesis of this compound derivatives?

Methodological Guidance:

- Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP). Measure enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Kinetic Resolution : Use racemic substrates with enantioselective enzymes (e.g., lipases). Monitor ee over time to identify optimal reaction windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.